4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine
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Overview
Description
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic aromatic organic compound It is characterized by the presence of two bromine atoms attached to the pyrrolopyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of pyrrolopyridine derivatives. One common method is the direct bromination of 1H-pyrrolo[3,2-c]pyridine using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3). The reaction is usually carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale bromination reactors equipped with efficient cooling systems to manage exothermic reactions. Continuous flow reactors are often employed to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolopyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to remove bromine atoms, yielding less brominated derivatives.
Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles such as ammonia (NH3) or sodium hydroxide (NaOH) are employed, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Pyrrolopyridine derivatives with higher oxidation states.
Reduction: Less brominated pyrrolopyridine derivatives.
Substitution: Amines, alcohols, and other functionalized pyrrolopyridine derivatives.
Scientific Research Applications
4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound is utilized in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 4,6-Dibromo-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
2,6-Dibromo-pyridine
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Properties
IUPAC Name |
4,6-dibromo-1H-pyrrolo[3,2-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODXWYYOFMFEKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NC(=C21)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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